molecular formula C20H19FN2O2S B2955003 1-(3,5-dimethyl-4-(p-tolylthio)-1H-pyrazol-1-yl)-2-(4-fluorophenoxy)ethanone CAS No. 438482-45-2

1-(3,5-dimethyl-4-(p-tolylthio)-1H-pyrazol-1-yl)-2-(4-fluorophenoxy)ethanone

Cat. No. B2955003
CAS RN: 438482-45-2
M. Wt: 370.44
InChI Key: BMNNBQGFNNXETK-UHFFFAOYSA-N
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Description

1-(3,5-dimethyl-4-(p-tolylthio)-1H-pyrazol-1-yl)-2-(4-fluorophenoxy)ethanone is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as "DPTFE" and has been found to have a range of biochemical and physiological effects that make it a valuable tool for investigating various biological processes.

Scientific Research Applications

Radical Scavenging Activity

  • The compound has been studied for its potential in radical scavenging activities. A study by Al‐Sehemi and Irfan (2017) explored the ground state geometries and molecular properties of phenol derivatives, including p-fluorophenol, which is structurally related to the compound . Their research focused on explaining molecular properties such as energy gap, electronegativity, and electrophilicity, which are crucial for understanding radical scavenging activity (Al‐Sehemi & Irfan, 2017).

Synthesis and Chemical Characterization

  • Mabkhot et al. (2011) conducted research on the synthesis and chemical characterization of new diheteroaryl thienothiophene derivatives, a category to which this compound belongs. Their work provides insights into the synthesis processes and potential applications of such compounds (Mabkhot et al., 2011).

Biological Evaluation

  • Venugopal, Sundararajan, and Choppala (2020) studied a series of compounds, including those structurally similar to the subject compound, for their anti-tubercular activities. They performed docking studies to predict interactions within the Mycobacterium tuberculosis enoyl reductase enzyme, providing valuable insights into the potential therapeutic applications of these compounds (Venugopal et al., 2020).

Antimicrobial Activity

  • The compound's derivatives have been examined for their antimicrobial properties. Puthran et al. (2019) synthesized related compounds and screened them for in vitro antimicrobial activity, indicating potential applications in combating bacterial and fungal infections (Puthran et al., 2019).

Molecular Structure and Optical Properties

  • Mary et al. (2015) investigated the molecular structure, vibrational frequencies, and corresponding vibrational assignments of related compounds. Their research included HOMO-LUMO analysis and molecular docking studies, which are essential for understanding the optical properties and potential applications in materials science (Mary et al., 2015).

properties

IUPAC Name

1-[3,5-dimethyl-4-(4-methylphenyl)sulfanylpyrazol-1-yl]-2-(4-fluorophenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O2S/c1-13-4-10-18(11-5-13)26-20-14(2)22-23(15(20)3)19(24)12-25-17-8-6-16(21)7-9-17/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMNNBQGFNNXETK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(N(N=C2C)C(=O)COC3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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